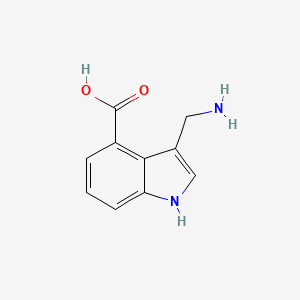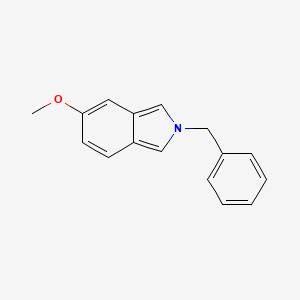
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Métodos De Preparación
The synthesis of 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of isoindole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Análisis De Reacciones Químicas
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the isoindole ring can be replaced with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-2,3-dione derivatives, while reduction can produce dihydroisoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism by which 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce analgesic effects .
Comparación Con Compuestos Similares
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Indole: Another heterocyclic compound with a similar structure but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a fused ring system that exhibits different chemical reactivity and applications.
5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride: A closely related compound with similar structural features but different physicochemical properties.
The uniqueness of 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-benzyl-5-methoxyisoindole |
InChI |
InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 |
Clave InChI |
FXKZYZUWYRSIHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)

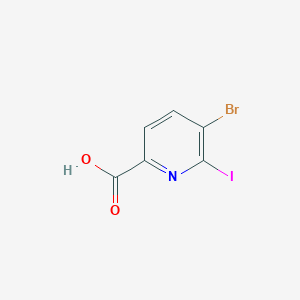
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
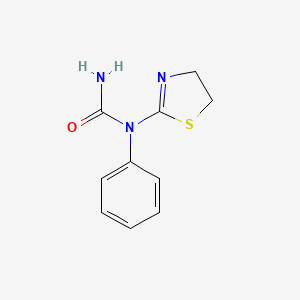

![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
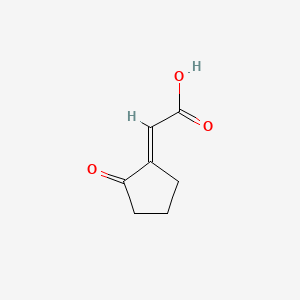
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
